molecular formula C18H23NO3 B6418838 4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one CAS No. 763099-02-1

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one

Cat. No. B6418838
CAS RN: 763099-02-1
M. Wt: 301.4 g/mol
InChI Key: OQIVGHKRWFUAMN-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one, also known as 4-MMC, is a synthetic compound that belongs to the chromene family. It has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Organic Synthesis

The compound can be synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule, which can enhance the activity and bioavailability of the drug molecule .

Enhancement of Biological Activity

Several curcuminoids bearing a pyrazole ring, which is a part of the structure of this compound, have shown enhancement in the potency of their biological activity as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors .

Stability Improvement

Contrary to curcumin, which is rapidly degraded at physiological pH, curcuminoids bearing a pyrazole ring are stable and exhibit minimal metal chelating properties .

Solubility Improvement

The presence of a Mannich side chain in the compound increases its solubility, hence improving the bioavailability of the drug molecule . The synthesized compound was found to be three times more soluble than curcumin pyrazole and curcumin .

Drug Development

The compound could potentially be used in the development of new drugs. For example, similar compounds have been used in the development of drugs for the treatment of various diseases .

Antioxidant and Antimicrobial Activities

Although specific studies on the antioxidant and antimicrobial activities of this compound are not available, related compounds have shown such activities . Therefore, it’s possible that this compound might also exhibit similar properties.

properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-5-16-15(7-18(20)22-17(16)6-12(11)2)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIVGHKRWFUAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)methyl)-6,7-dimethyl-2H-chromen-2-one

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